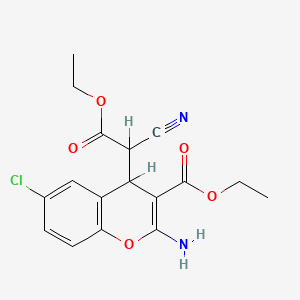
ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enhancing Macrophage Phagocytosis and Cytokine Production
SC79 is an Akt activator that has been shown to enhance macrophage phagocytosis and reduce the transcription of some pro-inflammatory cytokines . It induces Akt activation, NO production, and downstream cGMP production in primary human M0 macrophages . This was accompanied by a reduction in IL-6, IL-8, and IL-12 production during concomitant stimulation with bacterial lipopolysaccharide .
Protecting Myocardiocytes from Oxygen and Glucose Deprivation
SC79 has been shown to protect myocardiocytes from oxygen and glucose deprivation (OGD)/re-oxygenation . It activates Akt and protects H9c2 myocardial cells and primary murine myocardiocytes from OGD/re-oxygenation . SC79 treatment in H9c2 cells inhibits OGD/re-oxygenation-induced programmed necrosis pathway .
Activation of NF-E2-related factor 2 (NRF2) Signaling
SC79 activates Akt downstream NF-E2-related factor 2 (NRF2) signaling to suppress OGD/re-oxygenation-induced reactive oxygen species (ROS) production . NRF2 shRNA knockdown in H9c2 cells largely attenuated SC79-induced ROS scavenging ability and cytoprotection against OGD/re-oxygenation .
Protecting Dopaminergic Neuronal Cells
SC79 has been shown to protect dopaminergic neuronal cells . It significantly attenuates MPP± and rotenone-induced viability reduction, cell death, and apoptosis in SH-SY5Y cells and primary murine DA neurons .
Wirkmechanismus
Target of Action
SC79 is a novel, selective, and highly efficient activator of Akt . Akt, also known as Protein Kinase B (PKB), is a serine/threonine protein kinase and is one of the major downstream targets of the phosphoinositide 3-kinase (PI3K) signaling pathway . Akt plays a crucial role in cell survival and growth by inhibiting apoptotic processes .
Mode of Action
SC79 specifically binds to the pleckstrin homology (PH) domain of Akt . This binding leads to the activation of Akt in the cytosol and inhibits Akt membrane translocation . The conformation of SC79-bound Akt is favorable for phosphorylation by upstream protein kinases . This results in the activation of Akt signaling in cells .
Biochemical Pathways
The activation of Akt by SC79 has been shown to affect several biochemical pathways. It has been demonstrated that SC79 can attenuate reactive oxygen species (ROS) production, mitochondrial depolarization, and lipid peroxidation in cells . Moreover, SC79 treatment leads to the upregulation of Nrf2-dependent genes (HO1 and NQO1) and Nrf2 protein stabilization . These effects suggest that SC79 may protect cells from oxidative stress possibly via activation of the Akt-Nrf2 signaling pathway .
Pharmacokinetics
It has been suggested that sc79 is a relatively safe drug and has good penetration of the blood-brain barrier .
Result of Action
The activation of Akt by SC79 has been shown to have protective effects on cells. For instance, in dopaminergic neurons, SC79 significantly attenuated cell viability reduction, cell death, and apoptosis induced by toxins . This suggests that SC79 has a neuroprotective function against oxidative stress .
Action Environment
The action of SC79 can be influenced by various environmental factors. For instance, in the presence of bacterial lipopolysaccharide, an agonist of pattern recognition receptors including TLR4, SC79 was found to induce Akt activation, NO production, and downstream cGMP production in primary human M0 macrophages . This was accompanied by a reduction in IL-6, IL-8, and IL-12 production , suggesting that SC79’s action can be modulated by the presence of certain immune stimuli.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKFBGVVRSOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of SC79?
A1: SC79 specifically targets and activates the serine/threonine kinase Akt, also known as Protein Kinase B (PKB) [, ].
Q2: How does SC79 interact with Akt?
A2: SC79 binds to the pleckstrin homology (PH) domain of Akt []. This binding inhibits Akt translocation to the cell membrane while promoting a conformational change that favors its phosphorylation by upstream kinases [].
Q3: What are the downstream consequences of Akt activation by SC79?
A3: SC79-mediated Akt activation triggers multiple downstream signaling cascades, including:
- Inhibition of apoptosis: SC79 treatment increases the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL while decreasing the expression of pro-apoptotic proteins Bax, Bim, and Bad [, , , , ]. This leads to a reduction in programmed cell death in various cell types.
- Activation of Nrf2 signaling: SC79 promotes the activation of the transcription factor Nrf2, which plays a crucial role in cellular defense against oxidative stress [, ]. This activation enhances the expression of antioxidant enzymes and reduces reactive oxygen species (ROS) production.
- Modulation of glucose metabolism: SC79 enhances glucose uptake and ATP production, possibly by increasing the expression of glucose transporter 1 (GLUT1) through the PI3K/Akt pathway [].
- Regulation of autophagy: SC79 can influence autophagy, a cellular degradation process, through modulation of the AKT/mTOR pathway [, ].
Q4: In which cell types has SC79 demonstrated activity?
A4: Studies have reported SC79 activity in various cell types, including:
- Neuronal cells: Protects against ischemia-induced neuronal death [, , , , ].
- Cardiomyocytes: Protects against hypoxia/reoxygenation injury [, ].
- Renal tubular epithelial cells: Improves cell viability and inhibits apoptosis after hypoxia/reoxygenation [].
- Hepatocytes: Protects against apoptosis and liver injury [, ].
- Human nasal epithelial cells: Stimulates antibacterial nitric oxide production [, ].
- Retinal pigment epithelium cells: Protects against UV radiation damage [].
- Bone mesenchymal stem cells: Promotes proliferation and osteogenic differentiation [, ].
- Macrophages: Enhances phagocytosis and influences phenotype transformation of lung fibroblasts [].
- Vascular smooth muscle cells: Inhibits proliferation and migration, promotes apoptosis in high glucose conditions [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



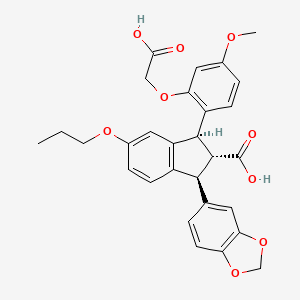


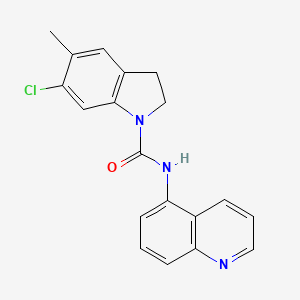
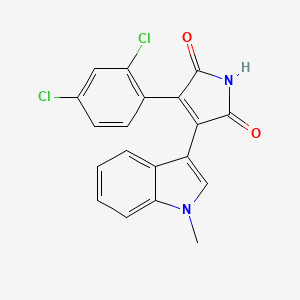
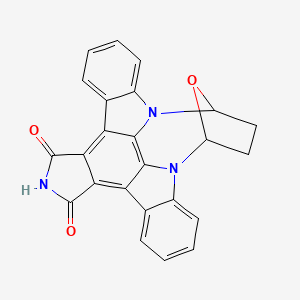
![methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate](/img/structure/B1680806.png)
![3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide](/img/structure/B1680810.png)
![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)
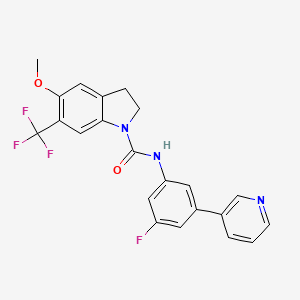
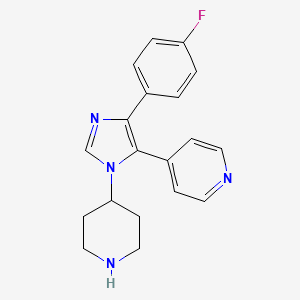
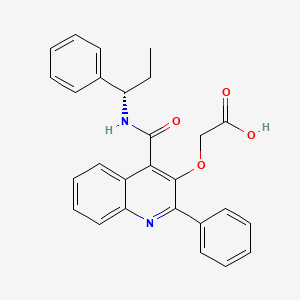
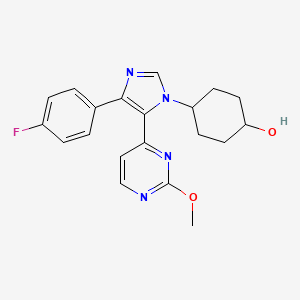
![{4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid](/img/structure/B1680819.png)